2-(o-Iodophenoxy)butyric acid
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Overview
Description
2-(o-Iodophenoxy)butyric acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Iodophenoxy)butyric acid typically involves the reaction of o-iodophenol with butyric acid derivatives under specific conditions. One common method is the esterification of o-iodophenol with butyric acid, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or batch processing with optimized reaction parameters. These methods aim to maximize efficiency, reduce costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(o-Iodophenoxy)butyric acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxybutyric acids.
Scientific Research Applications
2-(o-Iodophenoxy)butyric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(o-Iodophenoxy)butyric acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The iodine atom and phenoxy group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Iodophenoxy)ethanol
- 2-(2-Iodophenoxy)propanoic acid
- 2-(2-Iodophenoxy)acetic acid
Uniqueness
2-(o-Iodophenoxy)butyric acid is unique due to its specific structural features, such as the butyric acid moiety and the position of the iodine atom. These characteristics confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
90794-35-7 |
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Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
2-(2-iodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11IO3/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3,(H,12,13) |
InChI Key |
KIDZSAAAYZHRNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1I |
Origin of Product |
United States |
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